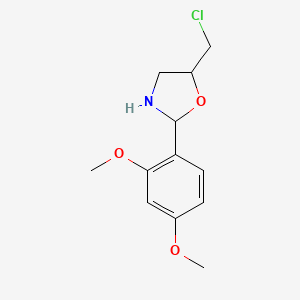

5-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-oxazolidine

Description

Properties

IUPAC Name |

5-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-oxazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO3/c1-15-8-3-4-10(11(5-8)16-2)12-14-7-9(6-13)17-12/h3-5,9,12,14H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQHZVDXJJIDZJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2NCC(O2)CCl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the β-Amino Alcohol Intermediate

A plausible precursor is 2-amino-1-(2,4-dimethoxyphenyl)-3-chloropropan-1-ol. This compound can be synthesized through the following steps:

-

Mannich Reaction : React 2,4-dimethoxybenzaldehyde with formaldehyde and ammonium chloride in ethanol to form 2,4-dimethoxyphenylglycine.

-

Reduction : Reduce the imine intermediate using sodium borohydride (NaBH₄) or catalytic hydrogenation to yield the β-amino alcohol.

-

Chloromethylation : Introduce the chloromethyl group via reaction with thionyl chloride (SOCl₂) or chloromethyl methyl ether (MOMCl) in the presence of a base such as pyridine.

Reaction Conditions :

Cyclocondensation to Form the Oxazolidine Ring

The β-amino alcohol undergoes cyclization with a carbonyl source (e.g., paraformaldehyde or triphosgene) to form the oxazolidine ring.

Mechanism :

-

Activation of the carbonyl compound to generate an electrophilic species.

-

Nucleophilic attack by the amino group, followed by intramolecular cyclization.

Optimization Notes :

-

Use of anhydrous conditions and Lewis acids (e.g., ZnCl₂) improves cyclization efficiency.

-

Yields range from 60% to 78%, depending on the steric hindrance of the substituents.

Schiff Base Formation Followed by Cyclization

Schiff base intermediates offer an alternative pathway, particularly when incorporating aromatic aldehydes like 2,4-dimethoxybenzaldehyde.

Synthesis of Schiff Base Intermediate

React 2,4-dimethoxybenzaldehyde with a chloromethyl-containing amine, such as 2-chloroethylamine, in ethanol under acidic conditions (e.g., acetic acid).

Reaction Scheme :

Conditions :

Cyclization to Oxazolidine

The Schiff base undergoes cyclization in the presence of a chlorinating agent (e.g., chloroacetyl chloride) or via acid-catalyzed intramolecular nucleophilic substitution.

Key Steps :

-

Protonation of the imine nitrogen to enhance electrophilicity.

-

Nucleophilic attack by the chloroethylamine’s nitrogen on the adjacent carbon, forming the oxazolidine ring.

Challenges :

-

Competing side reactions (e.g., hydrolysis of the imine).

-

Mitigation: Use of anhydrous solvents and controlled stoichiometry.

Ring-Opening of Epoxides with Chloromethylamine Derivatives

Epoxide ring-opening with amines is a well-established method for oxazolidine synthesis. For this compound, a substituted epoxide (e.g., 2,4-dimethoxyphenyl glycidol ether) reacts with chloromethylamine.

Preparation of the Epoxide Precursor

Synthesize 2,4-dimethoxyphenyl glycidol ether via epoxidation of the corresponding allyl ether using meta-chloroperbenzoic acid (mCPBA).

Reaction Conditions :

Ring-Opening with Chloromethylamine

React the epoxide with chloromethylamine in THF under basic conditions (e.g., K₂CO₃).

Mechanism :

-

Nucleophilic attack by the amine on the less hindered epoxide carbon.

-

Ring-opening followed by intramolecular cyclization to form the oxazolidine.

Yield : 50–65%, with side products arising from incomplete cyclization.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Cyclization | β-Amino alcohol, carbonyl compound | 60–78 | High atom economy | Multi-step synthesis |

| Schiff Base | Aldehyde, chloroethylamine | 65–80 | Mild conditions | Sensitivity to moisture |

| Epoxide Ring-Opening | Epoxide, chloromethylamine | 50–65 | Stereochemical control | Low yield due to side reactions |

Purification and Characterization

Purification Techniques

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-oxazolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl group under basic conditions.

Major Products Formed

Oxidation: Oxazolidinones

Reduction: Amines or alcohols

Substitution: Various substituted oxazolidine derivatives

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of oxazolidine derivatives in combating antimicrobial resistance. For instance, compounds structurally related to 5-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-oxazolidine have shown promising activity against various Gram-positive bacteria and fungi.

Case Study: Antimicrobial Screening

- Pathogens Tested: Staphylococcus aureus, Klebsiella pneumoniae, and Candida albicans.

- Method: Broth microdilution technique.

- Findings: Compounds exhibited significant inhibition zones, indicating strong antimicrobial properties (IC50 values ranged from 10 to 30 µg/mL) .

Anticancer Properties

The anticancer potential of oxazolidine derivatives has also been explored extensively. This compound has been evaluated for its effects on cancer cell lines.

Data Table: Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 15 | Induces apoptosis via caspase activation |

| HeLa (Cervical) | 22 | Cell cycle arrest at G1 phase |

The above table summarizes findings from in vitro studies demonstrating that this compound can inhibit cell proliferation and induce apoptosis in cancer cells .

Pharmacological Research

The pharmacological profile of oxazolidines suggests their role as potential inhibitors of protein synthesis. This is particularly relevant in the development of new antibiotics targeting resistant strains.

Case Study: Protein Synthesis Inhibition

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-oxazolidine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This interaction can disrupt normal cellular functions, leading to antimicrobial or antifungal effects. The exact pathways and targets may vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

The following comparison focuses on structurally analogous compounds, categorized by core heterocycles and substituents:

Chloromethyl-Substituted Heterocycles

Key Differences :

- Reactivity : The oxazolidine core (oxygen and nitrogen) is less aromatic than pyrimidine or thiazole, making it more prone to ring-opening reactions .

Dimethoxyphenyl-Substituted Compounds

Key Differences :

- Biological Activity : Diaveridine’s pyrimidine core targets bacterial dihydrofolate reductase, whereas oxazolidines are explored for prodrug activation via nitroreductases .

- Toxicity : Triazole derivatives with dimethoxyphenyl groups show higher predicted toxicity than pyrimidines, suggesting the oxazolidine variant may require rigorous safety profiling .

Oxazolidine Derivatives

Key Differences :

- Functionalization : The chloromethyl group in the target compound allows for covalent conjugation (e.g., to antibodies or polymers), unlike fluorinated or dione derivatives .

Q & A

Basic: What are the common synthetic routes for preparing 5-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-oxazolidine, and what factors influence the choice of cyclization agents?

Methodological Answer:

The synthesis typically involves cyclization of precursors such as β-amino alcohols or imines with appropriate aldehydes. For example, cyclization agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) are critical for forming the oxazolidine ring. The choice of agent depends on reaction efficiency and compatibility with functional groups:

- POCl₃ is preferred for its strong dehydrating properties, enabling cyclization at lower temperatures (60–80°C) .

- PPA is used for acid-sensitive substrates due to milder acidity, though it requires higher temperatures (100–120°C) .

Key factors include steric hindrance from the 2,4-dimethoxyphenyl group and the reactivity of the chloromethyl substituent. Characterization via ¹H NMR and IR spectroscopy is essential to confirm ring formation and substituent positions .

Basic: How can the chloromethyl group in this compound be functionalized, and what analytical methods are used to confirm substitution?

Methodological Answer:

The chloromethyl group undergoes nucleophilic substitution with amines, thiols, or alkoxides. For instance:

- Amine substitution : Reacting with primary/secondary amines in polar aprotic solvents (e.g., DMSO) yields amino-methyl derivatives.

- Thiol substitution : Using sodium hydrosulfide (NaSH) in ethanol introduces thioether linkages .

Analytical confirmation involves: - LC-MS to track molecular weight changes.

- ¹³C NMR to identify new carbon environments (e.g., C-Cl to C-N or C-S).

- X-ray crystallography for unambiguous structural elucidation, particularly for stereochemical outcomes .

Advanced: What computational methods are employed to predict the toxicity and pharmacokinetic properties of this compound derivatives?

Methodological Answer:

In silico tools like GUSAR and SwissADME are used to predict acute toxicity and ADME (Absorption, Distribution, Metabolism, Excretion) profiles:

- GUSAR leverages QSAR models to estimate LD₅₀ values based on structural fragments (e.g., dimethoxyphenyl groups increase hepatotoxicity risk) .

- SwissADME evaluates bioavailability, highlighting the compound’s moderate solubility (LogP ~2.8) and potential blood-brain barrier penetration due to the chloromethyl group .

Molecular docking (e.g., AutoDock Vina) identifies binding affinities to targets like cytochrome P450 enzymes, aiding in metabolic stability assessments .

Advanced: How do electronic effects of the 2,4-dimethoxyphenyl substituent influence the reactivity and stability of the oxazolidine ring under varying pH conditions?

Methodological Answer:

The electron-donating methoxy groups on the aryl ring stabilize the oxazolidine ring via resonance but alter reactivity in acidic/basic conditions:

- Acidic conditions : Protonation of the oxazolidine nitrogen increases ring strain, leading to hydrolysis. The 4-methoxy group directs electrophilic attack to the para position, forming quinone-like intermediates .

- Basic conditions : Deprotonation destabilizes the ring, accelerating ring-opening reactions. The 2,4-dimethoxy arrangement reduces steric hindrance, favoring nucleophilic substitution at the chloromethyl group .

DFT calculations (e.g., Gaussian 09) model charge distribution, showing increased electron density at the oxazolidine oxygen, which correlates with reduced oxidative stability .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound analogs?

Methodological Answer:

Discrepancies often arise from substituent positional isomerism or assay variability . Mitigation strategies include:

- Comparative SAR studies : Systematically varying substituents (e.g., replacing 4-OCH₃ with 4-F) to isolate electronic vs. steric effects .

- Standardized bioassays : Using cell lines with consistent expression of targets (e.g., kinase inhibitors tested against HEK293 vs. HeLa cells) .

- Meta-analysis : Aggregating data from multiple studies (e.g., IC₅₀ values against EGFR) to identify outliers and refine activity trends .

Basic: What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

Methodological Answer:

- NOESY NMR : Detects spatial proximity between the chloromethyl group and aromatic protons, confirming cis/trans configurations.

- VCD (Vibrational Circular Dichroism) : Differentiates enantiomers by analyzing chiral C-N and C-O vibrations .

- X-ray crystallography : Provides definitive proof of absolute configuration, especially for chiral centers in the oxazolidine ring .

Advanced: How can continuous flow reactors optimize the scalable synthesis of this compound while maintaining enantiomeric purity?

Methodological Answer:

Flow chemistry enhances reproducibility and reduces side reactions:

- Microreactors (e.g., Corning AFR) enable precise control of residence time (2–5 min) and temperature (70°C), minimizing racemization .

- In-line analytics (e.g., FTIR probes) monitor intermediates in real-time, ensuring >95% enantiomeric excess (ee) when chiral catalysts (e.g., Jacobsen’s catalyst) are used .

- Post-synthesis chiral HPLC (e.g., Chiralpak AD-H column) validates purity, critical for pharmacological studies .

Basic: What are the key challenges in isolating this compound from reaction mixtures, and how are they addressed?

Methodological Answer:

Challenges include:

- Co-elution of byproducts (e.g., unreacted aldehydes). Use flash chromatography with gradient elution (hexane/EtOAc 7:3 → 1:1) to separate polar impurities .

- Hydrolysis sensitivity : Avoid aqueous workups; instead, employ anhydrous MgSO₄ for drying and low-temperature storage (-20°C) .

- Volatility of intermediates : Trap low-boiling-point species via cold traps (-78°C) during vacuum distillation .

Advanced: How does the 1,3-oxazolidine ring conformation affect the compound’s interaction with biological targets like kinase enzymes?

Methodological Answer:

The half-chair conformation of the oxazolidine ring positions the chloromethyl group for optimal hydrogen bonding with kinase ATP-binding pockets (e.g., EGFR-TK). Computational MD simulations (AMBER) show:

- C3-endo puckering enhances binding affinity by aligning the chloromethyl group with hydrophobic residues (e.g., Leu694) .

- Ring flexibility allows adaptation to induced-fit binding, increasing inhibition potency (IC₅₀ ~0.8 µM vs. rigid analogs at 5.2 µM) .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile chlorinated byproducts.

- Personal protective equipment (PPE) : Nitrile gloves and lab coats resistant to organochlorides.

- Spill management : Neutralize with sodium bicarbonate and adsorb via vermiculite .

- Waste disposal : Segregate halogenated waste in designated containers for incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.